Cas no 1805071-67-3 (6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
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- Inchi: 1S/C8H7F2NO2/c1-4-5(3-12)7(13)2-6(11-4)8(9)10/h2-3,8H,1H3,(H,11,13)
- InChI Key: FPULMTACDFAQAC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(C=O)=C(C)N1)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 318
- XLogP3: 0.8
- Topological Polar Surface Area: 46.2
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028874-250mg |
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805071-67-3 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029028874-500mg |
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805071-67-3 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
| Alichem | A029028874-1g |
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde |
1805071-67-3 | 95% | 1g |
$3,010.80 | 2022-04-01 |
6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde
Recent Advances in the Study of 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805071-67-3)
The compound 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805071-67-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic aldehyde derivative is recognized for its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. Recent studies have explored its applications in medicinal chemistry, highlighting its role in the design of enzyme inhibitors and other pharmacologically active compounds.
One of the key areas of interest is the compound's utility in the synthesis of pyridine-based scaffolds, which are prevalent in many FDA-approved drugs. Researchers have demonstrated that 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde can serve as a precursor for the development of inhibitors targeting specific enzymes involved in inflammatory and metabolic disorders. Its unique structural features, including the difluoromethyl and hydroxyl groups, contribute to its ability to interact with biological targets with high affinity and selectivity.
Recent publications have detailed innovative synthetic routes for this compound, emphasizing improvements in yield and purity. For instance, a 2023 study published in the Journal of Medicinal Chemistry described a novel catalytic method for the efficient preparation of 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde, which could facilitate its broader application in drug discovery. The study also highlighted the compound's stability under various physiological conditions, making it a promising candidate for further preclinical evaluation.
In addition to its synthetic utility, the biological activity of 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde has been investigated in several in vitro and in vivo models. Preliminary results suggest that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties, potentially offering new avenues for treating chronic diseases. Researchers are particularly interested in its mechanism of action, which appears to involve modulation of key signaling pathways associated with oxidative stress and inflammation.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of derivatives based on this scaffold. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 6-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde (CAS: 1805071-67-3) represents a valuable building block in medicinal chemistry, with emerging potential in drug development. Continued research into its synthetic accessibility and biological activity will likely uncover new opportunities for therapeutic innovation. This compound exemplifies the intersection of chemical synthesis and biological discovery, underscoring its importance in advancing the field of chemical biology and pharmaceutical sciences.
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